N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of multiple functional groups, including pyrazole, isoxazole, and sulfonamide moieties
Preparation Methods
The synthesis of N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone under acidic or basic conditions.
Introduction of the Isoxazole Ring: The isoxazole ring can be formed via a cycloaddition reaction between an alkyne and a nitrile oxide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the pyrazole and isoxazole intermediates with the benzyl group containing the trifluoroethoxy and methoxy substituents.
Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in various diseases.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Materials Science: The compound’s structural features make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The presence of the sulfonamide group allows it to form strong hydrogen bonds with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
N~4~-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds like 3(5)-substituted pyrazoles share the pyrazole ring but differ in their substituents and overall structure.
Isoxazole Derivatives: Isoxazole-containing compounds have similar ring structures but may vary in their functional groups and applications.
Sulfonamides: Other sulfonamide compounds, such as sulfa drugs, have different substituents but share the sulfonamide functional group.
The uniqueness of N4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N~4~-[3-METHOXY-4-(2,2,2-TRIFLUOROETHOXY)BENZYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE lies in its combination of these three functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H23F3N4O5S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C20H23F3N4O5S/c1-12-16(10-26(4)24-12)27(33(28,29)19-13(2)25-32-14(19)3)9-15-6-7-17(18(8-15)30-5)31-11-20(21,22)23/h6-8,10H,9,11H2,1-5H3 |
InChI Key |
ZSHMXMOVHKBFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CC2=CC(=C(C=C2)OCC(F)(F)F)OC)C3=CN(N=C3C)C |
Origin of Product |
United States |
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